molecular formula C24H21N5O4S B11358766 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11358766
M. Wt: 475.5 g/mol
InChI Key: VYHBXPSPJNJFKP-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and an isoindoline derivative, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the construction of the pyrrolidinone moiety, and the coupling of these intermediates with the isoindoline derivative.

    Formation of Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring.

    Construction of Pyrrolidinone Moiety: The pyrrolidinone ring is typically synthesized through the reaction of 3,4-dimethylphenylacetic acid with an appropriate amine, followed by cyclization.

    Coupling with Isoindoline Derivative: The final step involves the coupling of the thiadiazole and pyrrolidinone intermediates with the isoindoline derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thiadiazole and pyrrolidinone derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and an isoindoline derivative. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C24H21N5O4S

Molecular Weight

475.5 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C24H21N5O4S/c1-13-7-8-16(9-14(13)2)28-11-15(10-20(28)31)21-26-27-24(34-21)25-19(30)12-29-22(32)17-5-3-4-6-18(17)23(29)33/h3-9,15H,10-12H2,1-2H3,(H,25,27,30)

InChI Key

VYHBXPSPJNJFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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